KDO8P Synthase Substrate Exclusivity: Absolute Requirement for D-arabino C2/C3 Stereochemistry
3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase (EC 2.5.1.55) catalyzes the irreversible condensation of phosphoenolpyruvate (PEP) with D-arabinose 5-phosphate. Substrate specificity has been systematically mapped: D-ribose 5-phosphate (C2 epimer), D-lyxose 5-phosphate (C3 epimer), and D-xylose 5-phosphate (altered at both C2 and C3) are completely inactive as substrates [1]. 2-Deoxy-D-ribose 5-phosphate functions as a poor alternate substrate (Km = 0.57 mM for wild-type enzyme), while D-arabinose 5-phosphate exhibits a kcat/Km of 220 mM⁻¹s⁻¹ under identical conditions (pH 7.5, wild-type enzyme) [2]. Furthermore, D-ribose 5-phosphate acts as a dead-end inhibitor competitive with A5P and uncompetitive with PEP, confirming active-site discrimination at the level of pentose binding [3]. This stereochemical gatekeeping means that no other pentose phosphate can substitute for aldehydo-D-arabinose 5-phosphate(2−) in KDO8P synthase assays or KDO production systems.
| Evidence Dimension | Substrate activity with KDO8P synthase (EC 2.5.1.55) |
|---|---|
| Target Compound Data | Active as natural substrate; kcat/Km = 220 mM⁻¹s⁻¹ (wild-type, pH 7.5); Km = 0.45 mM (mutant PR32, 42°C) |
| Comparator Or Baseline | D-Ribose 5-phosphate: completely inactive as substrate; acts as dead-end inhibitor. D-Xylose 5-phosphate: completely inactive. D-Lyxose 5-phosphate: completely inactive. 2-Deoxy-D-ribose 5-phosphate: poor substrate, kcat/Km = 0.57 mM⁻¹s⁻¹ (wild-type, pH 7.5) — 386-fold lower catalytic efficiency |
| Quantified Difference | Absolute (qualitative) exclusion of C2/C3 epimers; 386-fold lower kcat/Km for the closest functional analog (2-deoxyribose-5-P) |
| Conditions | Escherichia coli and Neisseria meningitidis KDO8P synthase; pH 7.5; wild-type and mutant enzymes as specified |
Why This Matters
For KDO pathway reconstitution, LPS biosynthesis studies, or antibacterial inhibitor screening, substitution with R5P or any other pentose phosphate will produce a false-negative result — only aldehydo-D-arabinose 5-phosphate(2−) supports catalysis.
- [1] BRENDA: EC 2.5.1.55 — 3-deoxy-8-phosphooctulonate synthase. Substrate specificity: D-ribose 5-phosphate, D-lyxose 5-phosphate, and D-xylose 5-phosphate with altered configuration at C2, C3 or both C2 and C3 relative to D-arabinose 5-phosphate are no substrates for KDO8P synthase. View Source
- [2] BRENDA: EC 2.5.1.55 — kcat/KM values: D-arabinose 5-phosphate 220 mM⁻¹s⁻¹ (wild-type, pH 7.5); 2-deoxy-D-ribose 5-phosphate 0.57 mM⁻¹s⁻¹ (wild-type, pH 7.5). View Source
- [3] Kohen A, Jakob A, Baasov T. Mechanistic studies of 3-deoxy-D-manno-2-octulosonate-8-phosphate synthase from Escherichia coli. Eur J Biochem. 1992;208(2):443-449. DOI: 10.1111/j.1432-1033.1992.tb17206.x View Source
